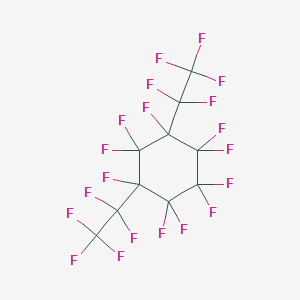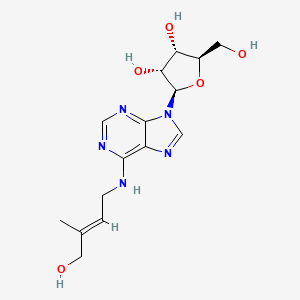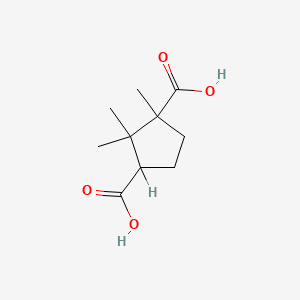
Perfluoro(1,3-diethylcyclohexane)
Vue d'ensemble
Description
Perfluoro(1,3-diethylcyclohexane) is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon 1,3-diethylcyclohexane. It is known for its chemical and biological inertness, making it a valuable compound in various industrial and scientific applications .
Mécanisme D'action
Target of Action
Perfluoro(1,3-diethylcyclohexane) is a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert , which means it does not have a specific biological target. Instead, it interacts with a variety of substances due to its unique physical and chemical properties.
Mode of Action
Its mode of action is primarily physical, based on its unique properties such as high density, low viscosity, low surface tension, and excellent thermal stability .
Result of Action
For example, it has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .
Action Environment
The action of Perfluoro(1,3-diethylcyclohexane) is influenced by environmental factors. For instance, its low surface tension and high thermal stability allow it to maintain its properties under extreme temperatures . It is also resistant to acids and bases, enabling its use in a variety of chemical environments .
Analyse Biochimique
Biochemical Properties
As a chemically inert compound, Perfluoro(1,3-diethylcyclohexane) does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules . Its unique physical properties, such as low viscosity and low surface tension , can influence the behavior of these biomolecules in its presence.
Cellular Effects
Given its chemical inertness, Perfluoro(1,3-diethylcyclohexane) does not directly affect cellular processes, cell signaling pathways, gene expression, or cellular metabolism . Its potential to act as a solvent for gases could indirectly influence cell function, particularly in contexts where gas solubility is a limiting factor.
Molecular Mechanism
Perfluoro(1,3-diethylcyclohexane) does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression . Its mechanism of action is primarily physical, not chemical, due to its perfluorinated nature .
Temporal Effects in Laboratory Settings
Perfluoro(1,3-diethylcyclohexane) is thermally stable to over 400°C , indicating that it does not degrade over time under normal laboratory conditions. Its effects on cellular function over time have not been extensively studied, but given its chemical inertness, long-term effects are likely to be minimal .
Dosage Effects in Animal Models
Studies on the dosage effects of Perfluoro(1,3-diethylcyclohexane) in animal models are currently lacking. Given its chemical inertness, it is unlikely to have toxic or adverse effects at high doses .
Metabolic Pathways
Perfluoro(1,3-diethylcyclohexane) does not participate in metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Perfluoro(1,3-diethylcyclohexane) within cells and tissues have not been extensively studied. Given its chemical inertness, it is unlikely to interact with transporters or binding proteins .
Subcellular Localization
Given its chemical inertness, it is unlikely to be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Méthodes De Préparation
Perfluoro(1,3-diethylcyclohexane) can be synthesized using the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene. This method is preferred over using 1,3-diethylcyclohexane as the starting material because it requires less fluorine . The compound is then purified through fractional distillation and treated with potassium hydroxide pellets to remove impurities .
Analyse Des Réactions Chimiques
Perfluoro(1,3-diethylcyclohexane) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. Its stability and resistance to chemical reactions make it an ideal solvent for gases but a poor solvent for solids and liquids . It can withstand high temperatures without decomposing, maintaining its physical and chemical properties even at temperatures exceeding 400°C .
Applications De Recherche Scientifique
Perfluoro(1,3-diethylcyclohexane) has several scientific research applications due to its unique properties:
Heat Transfer Agent: Its high thermal stability makes it suitable for use as a heat transfer agent in various industrial processes.
Dielectric Fluid: It is used as a dielectric fluid in electronic devices due to its excellent insulating properties.
Plasma Polymerization: It is used in the preparation of amorphous fluorocarbon films by plasma polymerization.
Hydroformylation: It is employed in the hydroformylation of linear terminal alkenes using rhodium-based catalysts under fluorous biphasic conditions.
Comparaison Avec Des Composés Similaires
Perfluoro(1,3-diethylcyclohexane) is similar to other perfluorocarbons such as perfluoro(1,3-dimethylcyclohexane) and perfluorodecalin. These compounds share properties like chemical inertness, high thermal stability, and low surface tension. perfluoro(1,3-diethylcyclohexane) is unique due to its specific molecular structure, which provides distinct advantages in certain applications, such as its use as a tracer and in high-temperature environments .
Similar Compounds
- Perfluoro(1,3-dimethylcyclohexane)
- Perfluorodecalin
- Perfluoro(methylcyclohexane)
- Perfluorooctane
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXSBDFHALUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032811 | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-23-9 | |
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















